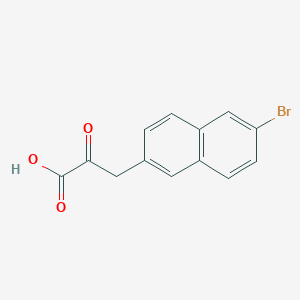
1-(4-Bromo-3-fluorophenyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-fluoro-phenyl)-4-methyl-piperazine: (MFCD20920120) is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a piperazine ring with a methyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluoro-phenyl)-4-methyl-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Bromo-3-fluoro-phenyl)-4-methyl-piperazine may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-3-fluoro-phenyl)-4-methyl-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to its functional groups and overall structure.
Coupling Reactions: The presence of the piperazine ring allows for coupling reactions with other aromatic or aliphatic compounds, leading to the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction reactions can lead to changes in the functional groups attached to the piperazine ring.
Applications De Recherche Scientifique
1-(4-Bromo-3-fluoro-phenyl)-4-methyl-piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological processes and interactions, particularly in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, 1-(4-Bromo-3-fluoro-phenyl)-4-methyl-piperazine is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-fluoro-phenyl)-4-methyl-piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-chloro-phenyl)-4-methyl-piperazine: This compound is similar in structure but has a chloro substituent instead of a fluoro substituent.
1-(4-Bromo-3-methyl-phenyl)-4-methyl-piperazine: This compound has a methyl substituent on the phenyl ring instead of a fluoro substituent.
1-(4-Bromo-3-nitro-phenyl)-4-methyl-piperazine: This compound features a nitro group on the phenyl ring instead of a fluoro substituent.
Uniqueness: 1-(4-Bromo-3-fluoro-phenyl)-4-methyl-piperazine is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H14BrFN2 |
|---|---|
Poids moléculaire |
273.14 g/mol |
Nom IUPAC |
1-(4-bromo-3-fluorophenyl)-4-methylpiperazine |
InChI |
InChI=1S/C11H14BrFN2/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3 |
Clé InChI |
FYWKRGUWVDMXNZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)


![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
